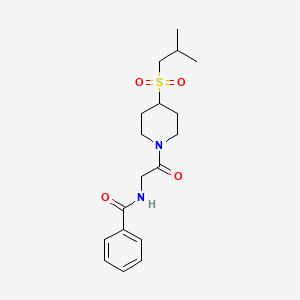

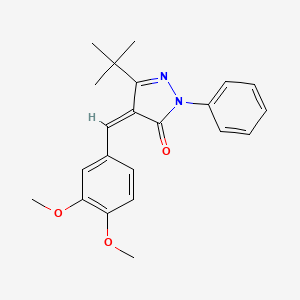

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of piperidine derivatives involves various strategies aimed at enhancing their chemical and pharmacological properties. For instance, Sugimoto et al. (1990) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substituting the benzamide with bulky moieties significantly increased activity. This suggests a methodological approach for the synthesis of complex piperidine-based compounds, potentially applicable to N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and interaction with biological systems. For example, Karthik et al. (2021) investigated the molecular structure of a piperidine-based compound, revealing how the piperidine ring adopts a chair conformation and how the structure is stabilized by various interactions. This insight into the molecular structure could guide the analysis of this compound, emphasizing the importance of conformation and intermolecular interactions (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are influenced by their functional groups and molecular structure. Tarasov et al. (2002) studied the reactivity of a piperidine-based compound, highlighting how its functional groups participate in reactions to form new derivatives. This reactivity is pertinent to understanding the chemical behavior of this compound and its potential for forming novel compounds with desired properties (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Research by Bi (2014) on the preparation and characterization of piperidine-based compounds sheds light on their physical properties, which are essential for determining the compound's suitability for specific applications. Understanding these properties is vital for the practical use of this compound (Bi, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, define the application scope of piperidine derivatives. For instance, Gawell (2003) described the synthesis of a piperidine-based compound, focusing on the incorporation of radioisotopes, which highlights the compound's potential in radiolabeling and imaging studies. Such chemical properties are crucial for the application of this compound in research and development (Gawell, 2003).

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, closely related to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These derivatives have shown significant potential as inhibitors of acetylcholinesterase, with certain compounds demonstrating high potency and selectivity. This activity suggests potential applications in the treatment of conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can play a crucial role in managing symptoms by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).

Antibacterial and Antifungal Applications

Research on N-substituted derivatives of piperidine-based compounds has also highlighted their moderate to significant antibacterial and antifungal activities. These compounds have been synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate, among other processes, and evaluated against a variety of Gram-negative and Gram-positive bacteria, showing potential as antibacterial agents (Khalid et al., 2016).

Bioactivity Studies of Metal Complexes

The synthesis and bioactivity studies of novel benzamides and their copper and cobalt complexes have been undertaken, revealing that these complexes exhibit enhanced antibacterial activity compared to their ligands alone. Such findings indicate the utility of these compounds in developing new antibacterial agents with potential applications in combating bacterial infections (Khatiwora et al., 2013).

Novel Synthesis Routes

Innovative synthesis routes for piperidines and other cyclic compounds have been explored, demonstrating the versatility of piperidine derivatives in chemical synthesis. These routes have enabled the enantioselective total synthesis of several natural products and alkaloids, showcasing the compound's significance in organic chemistry and drug synthesis (Back et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(2)13-25(23,24)16-8-10-20(11-9-16)17(21)12-19-18(22)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIBLCWFTQIYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

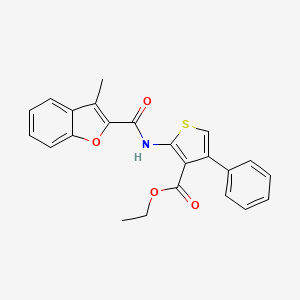

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)

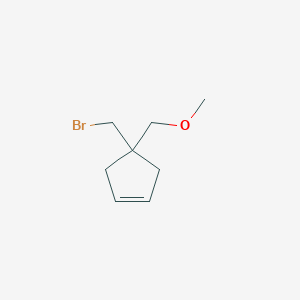

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

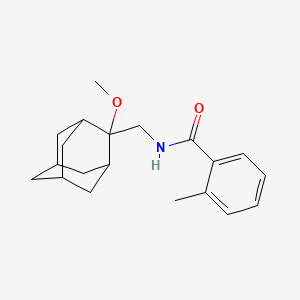

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)